2-Benzyloxy-6-chloro-4-cyanopyridine
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Description
2-Benzyloxy-6-chloro-4-cyanopyridine is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in carbon–carbon bond-forming reactions in organic synthesis . These reactions are crucial for the construction of complex organic molecules.
Result of Action
The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic molecules from simpler precursors.
Action Environment
The efficacy and stability of 2-Benzyloxy-6-chloro-4-cyanopyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.
Properties
IUPAC Name |
2-chloro-6-phenylmethoxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-12-6-11(8-15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRFOFSGAZQBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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